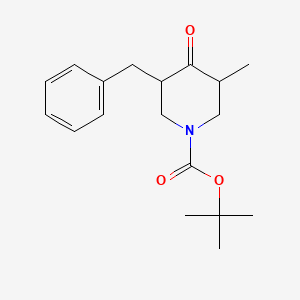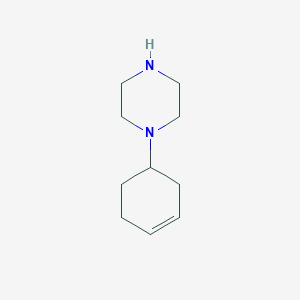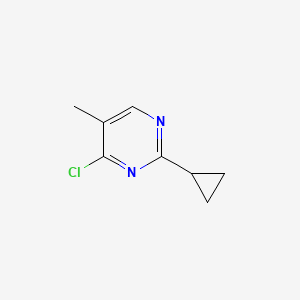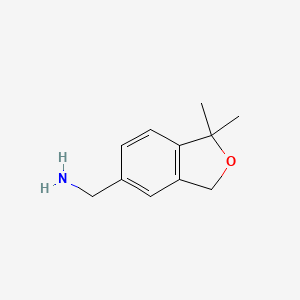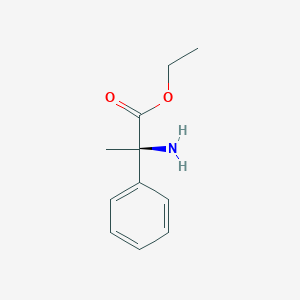
ethyl (2R)-2-amino-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-amino-2-phenylpropanoate is an organic compound that belongs to the class of amino acid esters It is a chiral molecule with a specific stereochemistry, denoted by the (2R) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-amino-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the use of acyl chlorides or acid anhydrides in the presence of a base such as pyridine. This method can offer higher yields and fewer side reactions compared to direct esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors can provide better control over reaction conditions, leading to higher purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R)-2-amino-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-amino-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ethyl (2R)-2-amino-2-phenylpropanoate depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzymatic activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues and catalytic sites within proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R)-2-amino-2-phenylpropanoate can be compared to other amino acid esters such as:
Ethyl (2S)-2-amino-2-phenylpropanoate: The enantiomer of the compound, which may have different biological activity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in reactivity and solubility.
Ethyl (2R)-2-amino-3-phenylpropanoate: A structural isomer with the amino group on a different carbon, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and an ester group, making it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
5817-27-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl (2R)-2-amino-2-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
INIZIUDFZIBLPT-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)[C@@](C)(C1=CC=CC=C1)N |
Kanonische SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
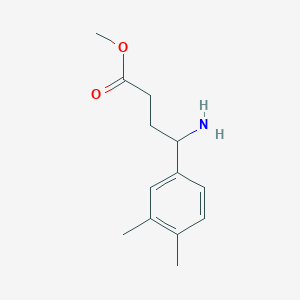
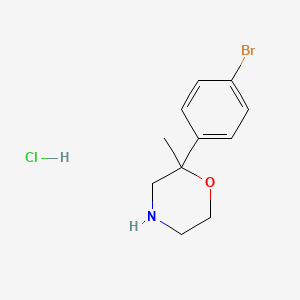
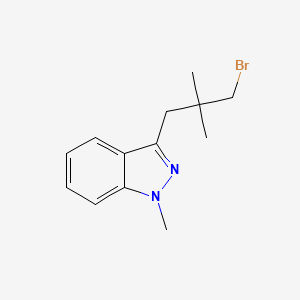
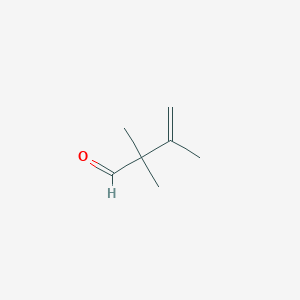
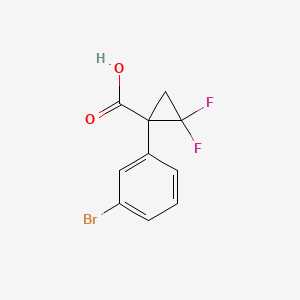
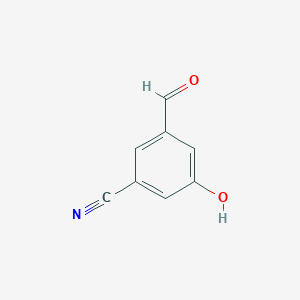
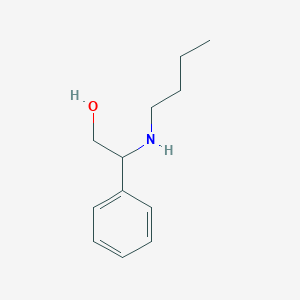
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
